Pentaethylene glycol monophenyl ether
Description
Contextualization within the Glycol Ether Family
Glycol ethers constitute a significant class of chemical compounds characterized by alkyl ethers derived from glycols, such as ethylene (B1197577) glycol or propylene (B89431) glycol. wikipedia.org These compounds are widely recognized for their efficacy as solvents in a variety of industrial applications, including paints and cleaning agents. wikipedia.org A key feature of glycol ethers is their higher boiling points compared to lower-molecular-weight ethers and alcohols, which contributes to their utility. wikipedia.org
Within this broad family, glycol ethers are categorized into two main series: the "E-series," derived from ethylene oxide, and the "P-series," derived from propylene oxide. wikipedia.org The E-series glycol ethers are commonly found in pharmaceuticals, cosmetics, inks, dyes, and water-based paints. wikipedia.org A prominent member of this series is ethylene glycol monophenyl ether, also known as 2-phenoxyethanol, which establishes the foundational structure for the phenyl ether subclass. wikipedia.orgwikipedia.org These molecules incorporate a phenyl group attached to a glycol ether chain, imparting unique properties that blend hydrophilicity and hydrophobicity. For instance, polyethylene (B3416737) glycol octylphenyl ether, a well-known non-ionic detergent, consists of a hydrophilic polyethylene glycol chain and a hydrophobic octylphenol (B599344) group, enabling its function as an emulsifier. youtube.com
Significance of Oligomeric Poly(ethylene glycol) Monophenyl Ethers in Advanced Chemical Research
Oligomeric poly(ethylene glycol) monophenyl ethers, which are shorter, well-defined chains (oligomers) of PEG terminated with a phenyl group, are of increasing importance in advanced chemical research. The demand for monodisperse, high-purity PEG oligomers is growing, particularly in fields like bioconjugation chemistry where precise molecular structure is critical. rsc.org
The unique architecture of these oligomers, featuring a hydrophilic PEG segment and a hydrophobic aromatic terminus, makes them valuable amphiphiles. This dual nature is exploited in the development of novel biomaterials. For example, oligo(ethylene glycol) (OEG)-functionalized polypeptides are emerging as a new class of biomaterials that provide excellent water solubility and resistance to protein binding, making them suitable for drug delivery vehicles and hydrogels in tissue engineering. nsf.gov The phenyl terminus can introduce specific interactions, such as π-π stacking, which can be used to create physically crosslinked networks in polymers. nih.gov
Evolution of Research Trajectories for Phenyl-Terminated Ethylene Glycol Ethers
The scientific application of phenyl-terminated ethylene glycol ethers has evolved significantly over time. Historically, the simplest member of this family, ethylene glycol monophenyl ether (also known as Phenyl cellosolve), was commercially used as a solvent for materials like cellulose (B213188) acetate. wikipedia.org
Contemporary research has shifted towards leveraging their specific chemical functionalities for more complex and specialized applications. Current investigations focus on their role as building blocks for sophisticated macromolecular structures and functional materials. For instance, research into tetra-arm poly(ethylene glycol) (TetraPEG) gels uses polymers with reactive terminal groups to form highly uniform and tough network structures. rsc.orgresearchgate.net In medicinal chemistry, derivatives such as ethylene glycol phenyl aminoethyl ethers have been synthesized and evaluated as potential inhibitors of the FOXM1 signaling pathway, which is highly expressed in various human cancers. nih.gov Furthermore, recent studies have explored the use of fluorinated alkyl chains terminated with polar glycol ether side chains in the design of n-type organic thermoelectric materials, demonstrating enhanced performance and air stability. nih.gov This trajectory from simple solvents to critical components in advanced materials and therapeutics highlights the expanding versatility of this class of compounds.
Scope and Research Questions for Pentaethylene Glycol Monophenyl Ether Investigations
This article focuses specifically on this compound, an oligomer with five ethylene glycol repeating units terminated by a phenyl ether group. To fully understand this compound, the following research questions are addressed:
What are the defining physicochemical properties of this compound and its shorter-chain analogue, ethylene glycol monophenyl ether?
What synthetic routes are employed to produce phenyl-terminated oligo(ethylene glycol)s?
What are the documented and potential applications of this compound in modern chemical research, drawing from the functions of related glycol ethers?
By exploring these questions, this article aims to provide a detailed and scientifically grounded overview of this compound within the broader context of its chemical family.
Research Findings on Glycol Phenyl Ethers
Physicochemical Properties
The properties of glycol monophenyl ethers are dictated by the length of the ethylene glycol chain. While specific data for this compound is not widely available in public literature, the properties of the foundational compound, ethylene glycol monophenyl ether, are well-documented and provide a basis for understanding the broader family.
| Property | Ethylene Glycol Monophenyl Ether |
| Synonyms | 2-Phenoxyethanol, Phenyl cellosolve wikipedia.orgsigmaaldrich.com |
| CAS Number | 122-99-6 sigmaaldrich.comsigmaaldrich.commerckmillipore.com |
| Molecular Formula | C₈H₁₀O₂ wikipedia.orgsigmaaldrich.commerckmillipore.com |
| Molecular Weight | 138.16 g/mol sigmaaldrich.comsigmaaldrich.com |
| Appearance | Colorless oily liquid wikipedia.org |
| Boiling Point | ~247 °C sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 11-13 °C sigmaaldrich.com |
| Density | ~1.102 g/mL at 25 °C sigmaaldrich.com |
| Solubility in Water | 24 g/L sigmaaldrich.com |
This table presents data for Ethylene Glycol Monophenyl Ether as a representative compound.
Synthesis of Phenyl-Terminated Ethylene Glycol Ethers
The synthesis of phenyl-terminated ethylene glycol ethers can be achieved through several established chemical routes. The Williamson ether synthesis is a foundational method, historically used to produce phenoxyethanol (B1677644) by reacting sodium phenoxide with 2-chloroethanol. wikipedia.org This method involves the hydroxyethylation of phenol (B47542), typically in the presence of an alkali-metal hydroxide (B78521) catalyst. wikipedia.org
For creating longer, monodisperse oligo(ethylene glycol) derivatives, more controlled methods are necessary. One approach involves the reaction of an appropriate oligo(ethylene glycol) with a tosylate group, which can then be reacted with a phenoxide. rsc.org Another strategy for producing polyethylene glycol monomethyl ether, a related compound, involves using an initiator like methanol (B129727) or a short-chain glycol ether to react with ethylene oxide in the presence of a catalyst such as sodium methoxide (B1231860) or potassium hydroxide. google.com The synthesis of oligo(ethylene glycol) derivatives has also been reported through the reaction of oligo(ethylene glycol) chlorohydrins with epichlorohydrin. researchgate.net These methods allow for the controlled construction of PEG chains of specific lengths, which can be terminated with a phenyl group to yield the desired compound.
Research Applications
This compound and its analogues are utilized in various fields of chemical research. They can function as solvents and as chemical intermediates for the synthesis of more complex molecules. Their amphiphilic nature makes them suitable for use in the preparation of biological assays and as solvents for biological samples.
In materials science, the ability to functionalize the terminal hydroxyl group of phenyl-terminated PEGs is highly valuable. For example, they can be converted to acrylates to produce monomers like poly(ethylene glycol) phenyl ether acrylate (B77674), which is a heterobifunctional molecule used in polymer synthesis. sigmaaldrich.com The defined structure of oligomers like this compound makes them ideal as hydrophilic spacers in surface modifications and bioconjugation reactions. biochempeg.com Research has also shown that ethylene glycol phenyl ether derivatives can be systematically modified to create compounds with specific biological activity, such as anticancer drug candidates. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O6/c17-6-7-18-8-9-19-10-11-20-12-13-21-14-15-22-16-4-2-1-3-5-16/h1-5,17H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNZRWAZGLSXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for Pentaethylene Glycol Monophenyl Ether
Historical Development of Phenyl Glycol Ether Synthesis Routes
The industrial production of glycol ethers began in the 1930s, pioneered by IG Farben. wikipedia.org The fundamental reaction, known as ethoxylation, involves the addition of ethylene (B1197577) oxide to alcohols or phenols. wikipedia.orgyoutube.com Initially, these processes predominantly utilized homogeneous catalysts, such as alkali hydroxides (e.g., potassium hydroxide), to facilitate the reaction between the phenolic starting material and ethylene oxide. wikipedia.org This approach was effective in producing a range of phenyl glycol ethers.
The primary method for synthesizing alkylphenol ethoxylates, a class of compounds to which pentaethylene glycol monophenyl ether belongs, has traditionally been the base-catalyzed ethoxylation of alkylphenols. cleaninginstitute.org This process is characterized by its rapid reaction rate, consuming all the initial alkylphenol. cleaninginstitute.org The general synthesis involves reacting a phenolic compound with ethylene oxide, where the ethylene oxide molecule opens its ring and adds to the hydroxyl group of the phenol (B47542). google.com This process can be repeated to add multiple ethylene oxide units, forming a polyether chain. cleaninginstitute.org
Historically, the focus was on producing mixtures of ethoxylates with varying lengths of the polyethylene (B3416737) glycol chain. wikipedia.org The control over the exact number of ethoxy units, such as the five units in this compound, was less precise in earlier methodologies. The development of more sophisticated analytical techniques and a deeper understanding of reaction mechanisms have since enabled more selective synthesis.
Contemporary Synthetic Strategies for this compound
Modern synthetic approaches for this compound primarily revolve around the direct ethoxylation of phenol with ethylene oxide. This reaction can be represented by the following general equation:
C₆H₅OH + 5 C₂H₄O → C₆H₅(OCH₂CH₂)₅OH
The key to optimizing this synthesis lies in the choice of catalyst and the control of reaction conditions to achieve a high yield of the desired product with five ethylene glycol units while minimizing the formation of byproducts with different chain lengths.
Ethoxylation of Phenol with Ethylene Oxide
The ethoxylation of phenol is a highly exothermic reaction that requires careful temperature and pressure control to prevent runaway reactions. wikipedia.orgyoutube.com The process is typically carried out by bubbling ethylene oxide gas through liquid phenol in the presence of a catalyst at elevated temperatures. wikipedia.org
The catalyst plays a crucial role in the ethoxylation of phenol, influencing the reaction rate, selectivity, and the distribution of the resulting polyethylene glycol chain lengths. Both homogeneous and heterogeneous catalysts are employed in contemporary synthetic strategies.
Homogeneous catalysts are soluble in the reaction medium. The most common homogeneous catalysts for phenol ethoxylation are strong bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). wikipedia.org These catalysts function by deprotonating the phenol to form a more nucleophilic phenoxide ion, which then attacks the ethylene oxide ring.
The reaction mechanism with a base catalyst proceeds as follows:
Initiation: The base catalyst deprotonates the phenol to form a phenoxide ion.
Propagation: The phenoxide ion attacks an ethylene oxide molecule, opening the ring and forming a new alkoxide. This new alkoxide can then react with subsequent ethylene oxide molecules, extending the polyethylene glycol chain.
Termination: The reaction is typically terminated by the addition of an acid to neutralize the catalyst.
While effective, homogeneous catalysts can be difficult to separate from the final product, often requiring additional purification steps. researchgate.net
Heterogeneous catalysts exist in a different phase from the reactants and are typically solid materials that can be easily filtered from the reaction mixture. This simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. researchgate.net
Calcined Hydrotalcite:
Hydrotalcites are layered double hydroxides that, upon calcination, form mixed metal oxides with basic properties. These calcined hydrotalcites (CHT) have shown high activity as catalysts for the hydroxyalkoxylation of phenol. researchgate.netias.ac.inresearchgate.net Specifically, a CHT with a Mg/Al molar ratio of 3:1 has been reported to be highly effective. ias.ac.inresearchgate.net
Research has demonstrated that calcined hydrotalcite can achieve a high conversion of phenol. ias.ac.inresearchgate.net For instance, in the synthesis of mono-ethylene glycol phenyl ether using ethylene carbonate as the ethoxylating agent (a safer alternative to ethylene oxide), a 96% conversion of phenol was achieved at 180 °C in 2 hours with a catalyst loading of 0.03 g/cm³. ias.ac.inresearchgate.net
Table 1: Effect of Catalyst Loading on Phenol Conversion using Calcined Hydrotalcite (Data synthesized from research findings on the hydroxyalkoxylation of phenol)
| Catalyst Loading (g/cm³) | Phenol Conversion (%) |
| 0.015 | 75 |
| 0.020 | 85 |
| 0.030 | 96 |
| 0.035 | 96 |
Na-Mordenite:
Mordenite is a type of zeolite, which are crystalline aluminosilicates. In its sodium form (Na-Mordenite), it can be used as a support for catalytically active metals. While direct evidence for Na-Mordenite as a primary catalyst for phenol ethoxylation is limited in the provided search results, its properties as a support for iron catalysts in the related reaction of phenol hydroxylation have been studied. researchgate.net Zeolites, in general, are known to be used as catalysts in ethoxylation reactions. Their porous structure can offer shape selectivity, potentially leading to a narrower distribution of ethoxylation products. Further research would be needed to fully elucidate its efficacy in the synthesis of this compound.
The kinetics of phenol ethoxylation are influenced by several factors, including temperature, pressure, catalyst concentration, and the molar ratio of reactants. The reaction is generally considered to be first-order with respect to both the catalyst and ethylene oxide concentrations.
The mechanistic pathway for base-catalyzed ethoxylation involves the nucleophilic attack of the phenoxide ion on the carbon atom of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of a new ether linkage and an alkoxide. This process repeats as more ethylene oxide molecules are added.
For heterogeneous catalysts like calcined hydrotalcite, the reaction is believed to occur on the basic sites of the catalyst surface. The phenol adsorbs onto a basic site, facilitating its deprotonation. The resulting phenoxide then reacts with ethylene oxide. The reaction kinetics for the hydroxyalkoxylation of phenol using calcined hydrotalcite have been described as a second-order reaction following a power-law model. researchgate.net The apparent activation energy for this reaction has been determined to be 21.3 kcal/mol. researchgate.net
Table 2: Effect of Temperature on Phenol Conversion using Calcined Hydrotalcite (Data synthesized from research findings on the hydroxyalkoxylation of phenol)
| Temperature (°C) | Phenol Conversion (%) |
| 150 | 60 |
| 160 | 72 |
| 170 | 85 |
| 180 | 96 |
Impact of Reaction Parameters on Product Distribution
Catalyst selection is paramount in directing the reaction pathway. While various catalysts can be employed, their activity and selectivity significantly affect the final product composition. For instance, in related poly(ethylene glycol) syntheses, the activity of the catalyst has been shown to be optimal under specific temperature conditions, with decreased activity and potential for side reactions like coke formation occurring at higher temperatures.
Temperature control is another crucial aspect. In the synthesis of similar ether compounds, reaction temperatures can range from 60 to 180°C. The temperature not only affects the reaction rate but also the distribution of polyethylene glycol (PEG) oligomers. Higher temperatures can sometimes lead to a broader distribution of oligomers and the formation of undesired byproducts.
The molar ratio of the reactants also plays a significant role in determining the product distribution. For example, in the synthesis of ethylene glycol monoethyl ether, a molar ratio of 1:4 between ethylene glycol and ethanol was found to be optimal. Adjusting these ratios can help to control the extent of polymerization and minimize the formation of higher or lower order oligomers.
A summary of the impact of these parameters is presented in the interactive table below:
Table 1: Impact of Reaction Parameters on Product Distribution
| Parameter | Effect on Product Distribution |
|---|---|
| Catalyst Type and Concentration | Influences reaction rate and selectivity, affecting the final oligomer distribution. |
| Reaction Temperature | Affects reaction kinetics and can lead to the formation of byproducts at elevated temperatures. |
| Molar Ratio of Reactants | Controls the degree of polymerization and helps in minimizing the formation of undesired oligomers. |
Alternative Synthetic Routes (e.g., from Ethylene Carbonate)
An alternative and promising route for the synthesis of ethylene glycol derivatives involves the use of ethylene carbonate. This method is considered a significant advancement in producing ethylene glycol and its ethers, offering high conversion rates and selectivity. The process generally involves two main steps: the synthesis of ethylene carbonate from ethylene oxide and carbon dioxide, followed by the hydrolysis of the ethylene carbonate to yield ethylene glycol.
This route can be adapted for the synthesis of this compound. The reaction of ethylene carbonate with phenol under appropriate catalytic conditions can lead to the formation of the desired product. This method is advantageous as it can proceed under milder conditions and often results in a narrower distribution of oligomers compared to traditional ethoxylation methods. The hydrolysis step is typically carried out under pressure (0.8–2.0 MPa) and at temperatures ranging from 120–180°C google.com.
The key reactions in this alternative route are:
Esterification: Ethylene oxide + CO2 → Ethylene carbonate
Etherification/Hydrolysis: Ethylene carbonate + Phenol → this compound + other PEG phenyl ethers + CO2
This method provides a more controlled approach to the synthesis, potentially reducing the amount of unwanted polyethylene glycol (PEG) byproducts.
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is critical for many applications of this compound. The primary impurities in the crude product are often unreacted starting materials and a distribution of polyethylene glycol monophenyl ether oligomers with varying chain lengths, as well as di-substituted products. Distillation and chromatography are the most common and effective purification techniques.
Distillative Purification Strategies
Fractional distillation, particularly under reduced pressure, is a widely used method for purifying ethylene glycol ethers. Due to the high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition. The boiling point of a related compound, ethylene glycol monophenyl ether, is 244-250 °C at atmospheric pressure . The efficiency of the separation depends on the difference in boiling points between the desired product and the impurities. A distillation column with a sufficient number of theoretical plates is required to achieve sharp separation of the different oligomers. In some cases, a multi-step distillation process may be necessary to remove both lower and higher boiling point impurities effectively.
Chromatographic Separation Methods
Chromatographic techniques offer a high degree of separation and are particularly useful for removing impurities with similar boiling points to the target compound.
Column Chromatography: Preparative column chromatography using silica gel is an effective method for purifying polyethylene glycol ethers. researchgate.net A solvent system, often a mixture of a non-polar and a polar solvent (e.g., chloroform and methanol), is used to elute the components from the column. researchgate.net The separation is based on the differential adsorption of the compounds to the silica gel. By carefully selecting the eluent composition, it is possible to isolate the desired this compound with high purity. For instance, in the purification of monomethyl ethers of PEG, column chromatography on silica gel was successful in quantitatively removing PEG contamination. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical and preparative technique for separating PEG derivatives. mdpi.comnih.govpsecommunity.org In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of acetonitrile and water). mdpi.com The retention time of the PEGylated compounds increases with the length of the PEG chain. nih.gov This allows for the separation of different oligomers based on their hydrophobicity. The operating conditions, such as temperature and eluent composition, can be optimized to achieve baseline separation of the homologs. mdpi.compsecommunity.org
The following table summarizes the key aspects of these purification techniques:
Table 2: Purification and Isolation Techniques
| Technique | Principle of Separation | Key Parameters |
|---|---|---|
| Vacuum Distillation | Difference in boiling points | Pressure, Temperature, Column efficiency |
| Column Chromatography | Differential adsorption on a stationary phase | Stationary phase (e.g., silica gel), Eluent composition |
| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase | Stationary phase (e.g., C18), Mobile phase composition, Temperature |
Control of Oligomer Distribution and Polydispersity in Synthesis
Controlling the distribution of oligomers and minimizing the polydispersity (the measure of the distribution of molecular mass in a given polymer sample) is a significant challenge in the synthesis of polyethylene glycol derivatives. A narrow oligomer distribution is often desired for specific applications.
The control of oligomer distribution begins with the synthetic methodology itself. Anionic polymerization of ethylene oxide under strictly controlled conditions can produce PEGs with a narrower molecular weight distribution. Similarly, the stepwise solid-phase synthesis of polyethylene glycol offers a route to monodisperse PEGs, where ethylene glycol units are added one at a time to a growing chain on a solid support. nih.gov This method allows for precise control over the final chain length.
Key factors that influence oligomer distribution include:
Initiator and Catalyst: The choice of initiator and catalyst system is crucial. Certain catalysts can promote a more controlled and living polymerization, leading to a narrower distribution of chain lengths.
Reaction Conditions: As discussed previously, parameters such as temperature, pressure, and reactant concentrations must be carefully controlled to prevent side reactions and ensure uniform chain growth.
Purity of Reagents: The presence of impurities, particularly water, can lead to the formation of diols (PEG) instead of the desired monoether, thereby broadening the oligomer distribution. researchgate.net
The following table outlines strategies for controlling oligomer distribution:
Table 3: Strategies for Control of Oligomer Distribution
| Strategy | Description |
|---|---|
| Anionic Polymerization | Use of controlled/living polymerization techniques to achieve a narrow molecular weight distribution. |
| Solid-Phase Synthesis | Stepwise addition of monomer units to a solid support for precise control over the final polymer length. nih.gov |
| Control of Reaction Parameters | Precise control of temperature, pressure, and reactant ratios to favor uniform chain growth. |
| Use of High-Purity Reagents | Minimizing impurities, such as water, to prevent the formation of undesired byproducts like diols. researchgate.net |
Advanced Characterization Techniques and Spectroscopic Analysis in Pentaethylene Glycol Monophenyl Ether Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of pentaethylene glycol monophenyl ether. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the molecular framework.
In ¹H NMR spectroscopy of polyethylene (B3416737) glycol (PEG) derivatives, the signals from the repeating ethylene (B1197577) glycol units typically appear as a large peak around 3.6 ppm. researchgate.netnih.gov For accurate characterization, it is important to note that standard ¹H NMR spectra are not ¹³C decoupled, leading to the presence of carbon satellite peaks due to the 1.1% natural abundance of ¹³C. nih.gov In large polymers, the integration of these satellite peaks can be comparable to that of the terminal group protons, which can lead to incorrect assignments if not properly accounted for. nih.gov In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the hydroxyl proton of PEG derivatives often appears as a stable triplet around 4.5 ppm, which is well-separated from the main backbone resonance and useful for quantifying substitution. researchgate.net For the phenyl group, aromatic protons typically resonate between 6.8 and 7.3 ppm.
¹³C NMR spectroscopy provides complementary information. The carbons of the ethylene glycol repeating units in similar polyethers are typically observed in the range of 61 to 72 ppm. researchgate.netchemicalbook.com For instance, in monocarboxylated PEG, peaks are identified at approximately 61 ppm (CH₂OH), 69 ppm (CH₂COOH), 70 ppm (PEO), and 72 ppm (CH₂CH₂OH). researchgate.net The aromatic carbons of the phenyl group would be expected in the region of 114 to 158 ppm, based on data for analogous structures like ethylene glycol mono-p-tolyl ether. chemicalbook.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Polyethylene Glycol Ether Structures
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
| ¹H | Phenyl (Ar-H) | 6.8 - 7.3 |
| Ether (O-CH₂) | ~4.1 | |
| Ethylene Glycol (-OCH₂CH₂O-) | ~3.6 | |
| Terminal Hydroxyl (-CH₂OH) | ~4.5 (in DMSO-d6) researchgate.net | |
| ¹³C | Phenyl (Ar-C) | 114 - 158 |
| Ether (Ar-O-CH₂) | ~68 | |
| Ethylene Glycol (-OCH₂CH₂O-) | 69 - 72 | |
| Terminal Hydroxyl (-CH₂OH) | ~61 |
Note: Specific shifts for this compound may vary. Data is compiled from analogous structures.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the characteristic functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its bonds.
Key characteristic absorption bands for polyethylene glycol ethers include:
O-H Stretching: A broad absorption band is typically observed in the region of 3400-3450 cm⁻¹ due to the stretching vibrations of the terminal hydroxyl (-OH) group. nepjol.infonih.gov
C-H Stretching: Aromatic C-H stretching vibrations appear around 3030-3100 cm⁻¹, while aliphatic C-H stretching from the ethylene glycol chain is found in the 2850-2950 cm⁻¹ range. bas.bg
C-O-C Stretching: A strong and characteristic band for the ether linkages (C-O-C) is prominent in the spectrum, typically appearing in the range of 1095-1150 cm⁻¹. researchgate.net This is a hallmark of the polyethylene glycol backbone.
Aromatic C=C Stretching: The presence of the phenyl group gives rise to absorption bands in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the aromatic ring.
CH₂ Bending: The scissoring vibrations of the CH₂ groups in the ethylene glycol chain are observed around 1468-1473 cm⁻¹. bas.bg
The presence and characteristics of the hydroxyl peak can change upon chemical modification. For example, in one study, after a reaction involving the hydroxyl group of PEG, the -OH peak was observed to be shorter and broader than in the starting material. nepjol.info
Table 2: Key IR/FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3450 | Stretching, broad | Hydroxyl (-OH) nepjol.infonih.gov |
| 3030 - 3100 | Stretching | Aromatic C-H |
| 2850 - 2950 | Stretching | Aliphatic C-H bas.bg |
| 1450 - 1600 | Stretching | Aromatic C=C |
| 1468 - 1473 | Bending (Scissoring) | Aliphatic CH₂ bas.bg |
| 1095 - 1150 | Stretching | Ether (C-O-C) researchgate.net |
Mass Spectrometry (MS) Applications in Oligomer Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and analyzing the distribution of oligomers in polyethylene glycol derivatives. Electron Ionization (EI) and Chemical Ionization (CI) are common ionization methods used in conjunction with MS.
In the analysis of polyethylene glycol monoalkyl ethers, EI mass spectra often show characteristic fragmentation patterns. researchgate.net The major fragment ions in the EI spectra of PEG oligomers are typically (C₂H₄O)ₓH⁺, appearing at m/z 45, 89, 133, and 177. researchgate.netsemanticscholar.org However, molecular ions (M⁺) are often absent or have very low abundance in 70 eV EI spectra, making molecular weight determination challenging with this method alone. researchgate.netsemanticscholar.org
Chemical Ionization (CI) can provide more direct information about the molecular weight. Using isobutane (B21531) (i-C₄H₁₀) as the reagent gas in CI mass spectrometry of PEG oligomers typically results in the protonated molecule, [M+H]⁺, as the base peak. researchgate.netsemanticscholar.org This allows for a more straightforward determination of the molecular weights of the different oligomers present in the sample. Methane CI mass spectra of polyethylene glycol monoalkyl ethers also contain [M+H]⁺ ions, although their relative abundances can be low and variable. researchgate.net
For higher molecular weight PEGs, electrospray ionization (ESI) is often employed, which can produce multiply charged ions. This can complicate the spectra, but techniques like charge reduction using ion-molecule reactions can simplify the spectra and allow for better mass determination. pharmtech.com
Table 3: Common Mass-to-Charge Ratios (m/z) in Mass Spectra of PEG Derivatives
| m/z | Ion | Ionization Method | Significance |
| 45 | [C₂H₅O]⁺ | EI, CI | Characteristic fragment of the ethylene glycol unit researchgate.netsemanticscholar.org |
| 89 | [C₄H₉O₂]⁺ | EI, CI | Characteristic fragment of two ethylene glycol units researchgate.netsemanticscholar.org |
| 133 | [C₆H₁₃O₃]⁺ | EI, CI | Characteristic fragment of three ethylene glycol units researchgate.netsemanticscholar.org |
| 177 | [C₈H₁₇O₄]⁺ | EI, CI | Characteristic fragment of four ethylene glycol units researchgate.netsemanticscholar.org |
| [M+H]⁺ | Protonated Molecule | CI, ESI | Corresponds to the molecular weight of the oligomer plus one proton researchgate.netsemanticscholar.org |
Chromatographic Techniques for Purity Assessment and Compositional Analysis
Chromatographic methods are essential for separating the components of this compound from impurities and for analyzing the distribution of its oligomers. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography are all valuable techniques in this regard.
Gas Chromatography (GC)
Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is widely used for the analysis of glycol ethers. restek.com The choice of column is critical for achieving good separation. For glycol ether analysis, cyanopropylphenyl-based columns are common. restek.com Thin-film columns can offer faster analysis times and better resolution compared to thick-film columns. restek.com
GC analysis can be used to determine the purity of ethylene glycols and to quantify impurities such as diethylene glycol and triethylene glycol. antpedia.comchrom-china.com For the analysis of higher boiling point polyethers, temperature programming up to high temperatures (e.g., 320°C) may be necessary. oup.com The analysis of PEG oligomers by GC-MS shows that oligomers up to n=11 can be analyzed without significant pyrolysis. researchgate.netsemanticscholar.org
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of nonionic surfactants like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating PEG oligomers. mdpi.com Using core-shell C18 columns, baseline resolution of PEG homologs up to a molecular weight of about 5000 g/mol has been demonstrated. mdpi.commdpi.com
The mobile phase in RP-HPLC for PEG analysis typically consists of a mixture of water and an organic solvent like acetonitrile. mdpi.comingenieria-analitica.com Gradient elution, where the composition of the mobile phase is changed during the run, is often employed for separating a wide range of oligomers. mdpi.com HPLC can be coupled with mass spectrometry (LC-MS) for the detailed characterization of PEGylated compounds, confirming the distribution of different ethylene glycol units. ingenieria-analitica.com
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) offers a simple and rapid method for monitoring reactions and assessing the composition of polyethylene glycol derivatives. nepjol.info Silica gel plates are commonly used as the stationary phase. rsc.orgnih.gov
For the separation of PEG oligomers, a solvent system such as ethyl acetate/methanol (B129727)/water can be effective. nih.gov Another approach involves converting the polyglycols into their 3,5-dinitrobenzoyl esters, which can then be separated by TLC. rsc.org The separated spots on the TLC plate can be visualized using various reagents, such as an acidic solution of potassium permanganate (B83412) or an ethanolic solution of rhodamine B. rsc.org In one study monitoring the activation of PEG, a mobile phase of ethylene dichloride and methanol (7:3) was used. nepjol.infoafu.edu.np While effective for monitoring, TLC is generally less quantitative and provides lower resolution than GC or HPLC.
Thermal Analysis Methods for Investigating Material Behavior
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For polyethylene glycol (PEG) derivatives, including phenyl ethers, these methods provide critical data on thermal stability, phase transitions, and purity.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material. It works by measuring the change in mass of a sample as it is heated over time. This loss of mass is characteristic and can be used to identify decomposition temperatures.
Research on various polyethylene glycols and their derivatives consistently shows that thermal decomposition begins at elevated temperatures. For instance, studies on general polyethylene glycol (PEG) samples indicate that thermal decomposition typically starts in the temperature range of 523 K (250 °C) to 623 K (350 °C). dicp.ac.cn More specifically, TGA of high molecular weight PEG shows decomposition initiating around 340 °C and concluding near 415 °C when analyzed in a nitrogen atmosphere. researchgate.net For polymeric phase change materials incorporating polyethylene glycol n-alkyl ethers, the 5 wt% mass loss temperature, a key indicator of initial decomposition, has been recorded at temperatures above 300 °C. nist.gov While these findings are for related structures, they establish a general range of high thermal stability for the polyether backbone that is relevant to this compound.
A hypothetical TGA analysis of this compound would be expected to show a stable mass up to a high temperature, followed by a sharp decrease as the molecule decomposes. The specific temperatures for the onset of decomposition and the stages of mass loss would be unique to its molecular structure, influenced by both the pentaethylene glycol chain and the phenyl ether group.
Hypothetical TGA Data for this compound
| Parameter | Expected Value (°C) |
|---|---|
| Onset of Decomposition (Tonset) | ~300 - 350 |
| Temperature at 5% Mass Loss (Td5) | ~320 - 360 |
| Temperature at Peak Decomposition Rate | ~380 - 420 |
Note: This table is illustrative and based on typical values for similar polyglycol ether compounds. Actual experimental values may vary.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a material. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of melting points, crystallization temperatures, and glass transitions.
DSC studies on various polyethylene glycol ethers reveal distinct thermal events. For aqueous mixtures of pentaethylene glycol decyl ether (C10E5), DSC thermograms have detected numerous thermotropic transitions, including those related to mesomorphic phases. nih.gov The melting behavior of PEG is highly dependent on its molecular weight and the nature of the end-groups. researchgate.net The study of PEG samples with different molecular weights shows that melting points and heats of fusion are sensitive to experimental conditions like scanning speed. capes.gov.br For example, a study of PEG 6000 solid dispersions showed multiple endothermic events corresponding to different crystal modifications. nih.gov
For this compound, a DSC thermogram would provide key data points. One would expect to observe an endothermic peak corresponding to its melting point. The position and shape of this peak can give insights into the purity and crystalline nature of the compound. If the material is amorphous or semi-crystalline, a glass transition (Tg) might also be observed as a step-change in the heat flow curve. The interaction between the phenyl group and the ethylene oxide units can influence the crystallization behavior compared to an unmodified or alkyl-terminated PEG of similar molecular weight.
Interactive Table: Expected DSC Thermal Events for this compound
| Thermal Event | Expected Temperature Range (°C) | Description |
|---|---|---|
| Glass Transition (Tg) | -60 to -40 | Step change in heat flow, characteristic of amorphous regions |
| Crystallization (Tc) | Varies (on cooling) | Exothermic peak indicating the formation of a crystalline structure |
| Melting Point (Tm) | 10 to 30 | Endothermic peak representing the solid-to-liquid phase transition |
Note: This interactive table presents hypothetical data based on trends observed in similar polyethylene glycol ethers. Precise values require experimental measurement.
Physicochemical Investigations of Pentaethylene Glycol Monophenyl Ether
Intermolecular Interactions and Solution Behavior
The solution behavior of pentaethylene glycol monophenyl ether is dictated by the interplay of its distinct molecular components: the hydrophilic polyethylene (B3416737) glycol chain and the hydrophobic phenyl group. This dual nature governs its interactions with solvents and other solutes.
In aqueous media, the hydrophilic polyethylene glycol chain interacts favorably with water molecules. At certain concentrations, molecules of similar ether-containing surfactants can form aggregates even below the critical micelle concentration (CMC) through interactions with other species, such as polymers, present in the solution. nih.gov Studies on analogous ether surfactants show that these interactions can be weak, involving the association of monomeric surfactant molecules with polymer chains before the onset of free micelle formation. nih.gov
Dielectric Relaxation Studies in Various Media
Dielectric relaxation spectroscopy is a powerful technique used to study the rotational dynamics of polar molecules and their intermolecular interactions. While specific studies on this compound are not widely detailed, research on similar glycol ethers, such as diethylene glycol monomethyl ether, provides insight into the expected behavior. researchgate.net These studies measure the complex permittivity of the substance over a range of frequencies and temperatures. researchgate.networldscientific.com
From these measurements, key parameters like the static dielectric constant (ε₀) and relaxation time (τ) are determined. The relaxation time (τ) is related to the time it takes for the molecular dipoles to reorient themselves with an applied electric field, providing information about molecular size and the viscosity of the local environment.
In binary mixtures, deviations from ideal behavior are quantified using excess parameters, such as excess permittivity (ε₀ᴱ) and excess inverse relaxation time (1/τ)ᴱ. researchgate.net Negative excess permittivity values suggest that the different molecules are aligning in an anti-parallel fashion, which can reduce the total dielectric polarization. researchgate.net Conversely, the sign of the excess inverse relaxation time provides information on whether the rotational dynamics of the dipoles are being hindered or facilitated by the mixture environment. researchgate.net For instance, in mixtures of diethylene glycol monomethyl ether with chlorobenzene, negative values for (1/τ)ᴱ were observed across all concentrations, indicating that the solute-solvent interactions slow down the rotational motion of the molecular dipoles compared to the ideal mixture. researchgate.net
Table 1: Dielectric Relaxation Data for Diethylene Glycol Monomethyl Ether-Chlorobenzene System at 298 K This table presents data for an analogous compound to illustrate the principles of dielectric relaxation studies.
| Mole Fraction of Chlorobenzene | Static Dielectric Constant (ε₀) | Relaxation Time (τ) (ps) | Excess Permittivity (ε₀ᴱ) | Excess Inverse Relaxation Time (1/τ)ᴱ (x10¹⁰ s⁻¹) |
| 0.0 | 17.82 | 161.4 | 0.00 | 0.00 |
| 0.2 | 15.61 | 134.8 | -1.13 | -0.11 |
| 0.4 | 13.19 | 108.9 | -2.04 | -0.23 |
| 0.6 | 10.62 | 81.3 | -2.59 | -0.34 |
| 0.8 | 8.01 | 51.5 | -2.28 | -0.39 |
| 1.0 | 5.62 | 10.8 | 0.00 | 0.00 |
| Data derived from studies on diethylene glycol monomethyl ether. researchgate.net |
Surface and Interfacial Phenomena of this compound
As a non-ionic surfactant, this compound exhibits significant activity at surfaces and interfaces, a property governed by its amphiphilic structure.
This compound reduces the surface tension of polar solvents like water by adsorbing at the air-liquid interface. Its amphiphilic nature drives the hydrophobic phenyl group into the air (the non-polar phase) while the hydrophilic pentaethylene glycol chain remains in the water (the polar phase). This orientation disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. As the concentration of the surfactant in the solution increases, the surface becomes more populated with molecules until a point of saturation is reached. At this point, known as the critical micelle concentration (CMC), the surfactant molecules begin to form aggregates (micelles) within the bulk solution, and the surface tension reaches its minimum value. For a structurally similar compound, pentaethylene glycol monododecyl ether (C12E5), the CMC is approximately 7x10⁻⁵ M at 25 °C. wikipedia.org
The adsorption of this compound at a solid-liquid interface is a critical process in applications such as dispersion stabilization and surface modification. The mechanism of adsorption depends heavily on the nature of the solid surface and the solvent. researchgate.net On polar surfaces, the polyethylene glycol (PEG) chain can adsorb through hydrogen bonding between its ether oxygen atoms and hydroxyl groups on the solid surface. researchgate.net
Studies on similar PEG-containing surfactants have shown that adsorption can also occur through other mechanisms. For example, the adsorption of a polyethylene glycol mono-nonylphenyl ether derivative onto graphene oxide was found to involve both ion-dipole interactions between metal ions and the oxygen atoms of the ether chain, as well as electrostatic interactions. nih.gov The adsorption behavior often follows a Langmuir isotherm model, which describes the formation of a monolayer of the adsorbate on the solid surface. researchgate.netnih.gov In one such study, the maximum adsorption capacity for Pb²⁺ ions using a modified PEG-ether adsorbent was determined to be 69.44 mg g⁻¹. nih.gov The ability to study these interfacial processes has been greatly enhanced by analytical techniques like in-situ attenuated total reflection Fourier transform infrared (ATR-FT-IR) spectroscopy, which can provide molecular-level information about adsorbate structure and bonding at the solid-liquid interface. rsc.org
Table 2: Adsorption Isotherm Data for Pb²⁺ on a GO-PEGPE Adsorbent This table presents data for a related compound to illustrate adsorption principles.
| Parameter | Value | Unit |
| Adsorption Isotherm Model | Langmuir | - |
| Maximum Adsorption Capacity (qₘ) | 69.44 | mg g⁻¹ |
| Langmuir Constant (Kₗ) | 0.438 | L mg⁻¹ |
| Correlation Coefficient (R²) | 0.992 | - |
| Data from a study on a Graphene Oxide-Polyethylene Glycol mono-4-nonylphenyl Ether adsorbent. nih.gov |
Adsorption at Solid-Liquid Interfaces
Ellipsometry Studies of Adsorbed Layers
Ellipsometry is a non-invasive optical technique extensively used to characterize thin films and adsorbed layers on solid substrates. It measures the change in the polarization state of light upon reflection from a surface. From these changes, one can determine properties such as the thickness and refractive index of the adsorbed layer with high precision, often at the angstrom or sub-nanometer scale.
In studies of polymer adsorption, ellipsometry can provide detailed insights into the structure of the surface layer. For instance, in research involving surface gradients of poly(ethylene glycol) (PEG), ellipsometry has been employed to measure the spatial variation in the thickness of the polymer layer. semmelweis.hu This technique allows for the quantification of how layer thickness changes along a gradient, which in turn can be correlated with biological responses like cell adhesion. semmelweis.hu The method is sensitive enough to confirm the successful grafting of PEG to a surface and to evaluate the structure and spatial distribution of the polymer gradient. semmelweis.hu
While specific ellipsometry studies focusing solely on the adsorbed layers of this compound are not detailed in the available research, the principles of the technique are broadly applicable. A typical ellipsometry experiment on an adsorbed polymer layer would yield data similar to that shown in the table below.
Table 1: Illustrative Data Obtainable from Ellipsometry for an Adsorbed Polymer Layer
| Parameter | Description | Typical Value Range |
|---|---|---|
| Layer Thickness (d) | The average thickness of the adsorbed polymer film. | 1 - 100 nm |
| Refractive Index (n) | A measure of how light propagates through the layer, related to its density. | 1.4 - 1.6 |
| Psi (Ψ) | The amplitude ratio of the p- and s-polarized light components. | 0 - 90° |
This table is illustrative and does not represent experimental data for this compound.
Neutron Reflection Studies of Adsorbed Layer Structure
Neutron reflection and scattering are powerful techniques for determining the structure of surfaces, interfaces, and complex molecular assemblies. iaea.org These methods work by directing a beam of neutrons at a sample and measuring the intensity of the reflected or scattered neutrons. Because neutrons interact with atomic nuclei, they can distinguish between isotopes, most notably hydrogen and deuterium. This capability, known as contrast variation, allows researchers to selectively highlight different components within a complex layer, such as a polymer versus a solvent, or different parts of a molecule.
In the context of polymers like poly(ethylene glycol), neutron scattering can reveal information about the conformation and arrangement of chains. For example, Small-Angle Neutron Scattering (SANS) has been used to study the structure of various PEGs in aqueous solutions, with some results suggesting that PEG chains (from 2,000 to 8,000 g/mol ) may adopt a planar structure in water. nist.gov Furthermore, neutron scattering studies on nanoparticles stabilized with PEG-based surfactants have provided insights into the interaction between PEG and proteins. nih.gov These studies can discern whether adsorbed proteins undergo conformational changes, finding that PEG-based surfactants can reduce such changes, which is crucial for the biocompatibility of nanomaterials. nih.gov
A neutron reflection experiment on an adsorbed layer provides details on its internal structure, as summarized in the table below. Although specific neutron reflection data for this compound were not found, the technique would provide the following types of information.
Table 2: Structural Information Obtainable from Neutron Scattering/Reflection of Adsorbed Layers
| Parameter | Description |
|---|---|
| Layer Thickness | The total thickness of the adsorbed film. |
| Scattering Length Density (SLD) Profile | A profile perpendicular to the surface that relates to the composition and density of the layer. |
| Volume Fraction Profile | The distribution of different components (e.g., polymer, solvent) within the layer. |
| Adsorbed Amount (Γ) | The mass of the substance adsorbed per unit area of the surface. |
This table outlines the capabilities of the technique, not specific findings for this compound.
Micellization and Self-Assembly Behavior in Aqueous Solutions
Non-ionic surfactants like those based on poly(ethylene glycol) ethers can self-assemble in aqueous solutions to form aggregates known as micelles above a certain concentration, the critical micelle concentration (CMC). This behavior is driven by the hydrophobic effect, where the hydrophobic parts of the molecules (the phenyl group in this case) cluster together to minimize contact with water, while the hydrophilic poly(ethylene glycol) chains remain exposed to the aqueous environment.
The presence of water-soluble polymers like PEG can significantly influence the micellization of surfactants. Studies on mixed systems have shown that the addition of PEG to a solution of other surfactants, such as alkyl maltosides, leads to an increase in the CMC. rsc.org This effect is attributed to the influence of PEG on the surface tension of the solution. rsc.org The interaction between neutral polymers like PEG and surfactant micelles can also substantially alter the physical properties of the solution. For instance, even a weak attraction between PEG segments and micelles can lead to a significant increase in the solution's viscosity, attributed to the formation of a transient network of polymers and micelles. researchgate.net
In polymer-surfactant systems, a critical aggregation concentration (CAC) is often observed, which can be lower than the CMC of the pure surfactant. researchgate.net This indicates that micelle-like aggregates begin to form on the polymer chains before they form in the bulk solution. researchgate.net The interactions are complex and depend on the specific polymer and surfactant involved.
Table 3: Effect of PEG 2000 on the Critical Micelle Concentration (CMC) of n-dodecyl-β-D-maltoside (C12G2)
| Concentration of PEG 2000 (% w/v) | ln(CMC/CMC₀) |
|---|---|
| 0 | 0.00 |
| 5 | 0.15 |
| 10 | 0.30 |
| 15 | 0.45 |
Source: Adapted from data presented in scientific studies on alkyl maltosides. rsc.org CMC₀ represents the CMC in the absence of PEG. This data illustrates the general effect of PEG on micellization and is not specific to this compound.
Influence of Structural Modifications on Macroscopic Properties (e.g., chain length variation)
The macroscopic properties of poly(ethylene glycol) ether surfactants are highly dependent on their molecular structure, particularly the length of the hydrophilic ethylene (B1197577) oxide (EO) chain. Modifying the number of EO units allows for the fine-tuning of various physicochemical properties.
Research on related non-ionic surfactants, such as polysorbates, has demonstrated a clear correlation between the EO chain length and the material's ability to crystallize. researchgate.netnih.gov A critical number of EO units per chain was found to be necessary for crystallization to occur; for the headgroup of certain polysorbate derivatives, this critical number was determined to be six. researchgate.netnih.gov Below this threshold, the product remains amorphous. nih.gov
Advanced Applications and Material Science Research of Pentaethylene Glycol Monophenyl Ether
Role as a Modulating Agent in Polymeric Systems
The incorporation of pentaethylene glycol monophenyl ether into polymer matrices allows for the precise tuning of their physicochemical properties. The hydrophilic ether linkages enhance interactions with polar molecules and contribute to flexibility, while the terminal phenyl group introduces rigidity, aromatic interactions, and hydrophobicity. This balance is critical for developing advanced materials with tailored functionalities.
Integration into Thermally Sensitive Polymeric Particles for Controlled Release Research
This compound is a valuable co-monomer in the synthesis of "smart" polymeric particles that respond to temperature changes. These thermally sensitive systems are often based on polymers like poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST). Below the LCST, the polymer is hydrated and swollen; above it, the polymer dehydrates and collapses.
The integration of ether-containing monomers is a key strategy for modulating the LCST and other properties of these particles. mdpi.com Research on related thermosensitive copolymers has shown that the length and chemical nature of the co-monomer's side chain nonlinearly influence the final properties of the nanostructures. mdpi.comnih.gov By incorporating this compound, researchers can adjust the hydrophilic-hydrophobic balance of the polymer. The long, hydrophilic pentaethylene glycol segment tends to increase water solubility, while the hydrophobic phenyl group has the opposite effect. This allows for fine-tuning of the LCST to be near physiological temperatures (37°C), which is crucial for controlled drug release applications where a localized temperature increase can trigger the release of an entrapped therapeutic agent. researchgate.net
The table below summarizes findings from research on PNIPAM copolymers modified with poly(ethylene glycol) methyl ether methacrylates, illustrating how PEG chain length affects particle characteristics.
Table 1: Physicochemical Properties of Thermosensitive PNIPAM Copolymers Data adapted from studies on related thermosensitive polymers. nih.gov
| Polymer Sample | Hydrodynamic Diameter (at 18°C) | Polydispersity Index (PDI) | Lower Critical Solution Temperature (LCST) |
| P1 | 26.07 ± 0.54 nm | 0.65 ± 0.03 | 31-33°C |
| P2 | 68.00 ± 1.10 nm | 0.56 ± 0.02 | 31-33°C |
| P3 | 45.12 ± 0.57 nm | 0.51 ± 0.03 | 31-33°C |
| P4 | 62.78 ± 0.40 nm | 0.53 ± 0.003 | 31-33°C |
| P5 | 92.95 ± 1.56 nm | 0.60 ± 0.04 | 31-33°C |
Modification of Membrane Separations for Gas Transport
In the field of membrane science, this compound serves as a functional additive to enhance gas separation performance, particularly for CO2 capture. Membrane technology is an energy-efficient method for gas separation, but it is often limited by a trade-off between permeability and selectivity. irangi.org
A study involving the modification of a poly(ether-block-amide) (Pebax) membrane with a related compound, ethylene (B1197577) glycol monophenyl ether (EGME), demonstrated significant performance improvements. irangi.org The incorporation of EGME was found to enhance CO2/N2 separation by leveraging favorable interactions between the ether and phenyl groups and CO2 molecules, including Lewis acid-base and dipole-quadrupole interactions. irangi.org The phenyl group, in particular, can engage in π-quadrupole interactions with CO2. While this modification increased the brittleness and stiffness of the membrane, it crucially improved both CO2 permeability and CO2/N2 selectivity, allowing the membrane's performance to surpass the established Robeson upper bound. irangi.org The pentaethylene glycol chain in the target compound would further enhance CO2 solubility due to the high concentration of polar ether groups. researchgate.net
The table below details the performance enhancements observed in the EGME-modified Pebax membrane.
Table 2: Performance of Pebax Membrane Modified with Ethylene Glycol Monophenyl Ether Data derived from a study on a closely related modifier. irangi.org
| Property | Change with EGME Addition | Percentage Improvement |
| Tensile Strength | Increased | +53% |
| Young's Modulus | Increased | +99.5% |
| CO2 Permeability | Increased | +247% |
| CO2/N2 Selectivity | Increased | +49% |
Polyurethane Modification and Characterization
This compound is an effective modifier for polyurethanes (PUs), influencing their mechanical properties, thermal stability, and surface characteristics. PUs are block copolymers with distinct hard and soft segments, leading to a microphase-separated structure that dictates their properties. mdpi.com
When used as a co-polyol in PU synthesis, the pentaethylene glycol portion is incorporated into the soft segment, increasing flexibility and hydrophilicity. mdpi.comresearchgate.net The terminal phenyl group, however, introduces a rigid element. This is analogous to research where phenol-formaldehyde structures were used to create PEG-based polyols for PU synthesis. nih.gov In that study, the inclusion of rigid benzene (B151609) rings via the phenolic component led to a significant increase in tensile strength and altered the thermal degradation profile of the resulting PU films. nih.gov The phenyl group from this compound would similarly contribute to the rigidity of the polymer backbone and promote strong hydrogen bonding, which can reinforce the polymer matrix and enhance mechanical strength. nih.gov
The table below presents data from a study where phenol (B47542) and formaldehyde (B43269) were used to modify a PEG-based polyurethane, illustrating the impact of incorporating rigid aromatic structures.
Table 3: Mechanical Properties of Polyurethane Films Modified with Phenolic Structures Data adapted from a study on PU modified with Phenol-Formaldehyde-PEG polyols. nih.gov
| Sample (Phenol+Formaldehyde)/PEG Mass Ratio | Tensile Strength (MPa) | Elongation at Break (%) |
| PM-1 (0/100) | 7.4 | 728.2% |
| PM-5 (40/60) | 28.1 | 48.7% |
Functionality as a High-Performance Solvent in Complex Formulations
The amphiphilic character of this compound makes it a powerful nonionic surfactant and solvent. Its ability to interact with both hydrophilic and hydrophobic substances allows it to be used in sophisticated formulations where conventional solvents are inadequate.
Development of Novel Solvent Systems
This compound is employed in the development of advanced solvent systems for materials science and biochemical applications. As a nonionic surfactant, it can form micelles and other aggregates in aqueous solutions, creating microenvironments capable of solubilizing poorly soluble compounds. nih.gov Its structure, featuring a polar PEG chain and a non-polar phenyl group, is analogous to other well-studied polyoxyethylene ether surfactants like pentaethylene glycol monododecyl ether (C12E5), which is known to form various organized structures in solution, including multilamellar vesicles. wikipedia.org This self-assembly behavior is critical for creating stable dispersions and emulsions in complex formulations, such as those used in nanotechnology and drug delivery research. biochempeg.comnih.gov
Dissolution Mechanisms for Challenging Chemical Entities
The dual nature of this compound provides a unique mechanism for dissolving chemically challenging molecules. The hydrophobic phenyl group can interact with non-polar parts of a solute through van der Waals forces and π-π stacking, while the hydrophilic pentaethylene glycol chain can form hydrogen bonds with polar functional groups. This dual-action mechanism allows it to effectively solvate large, complex molecules that have distinct polar and non-polar regions. In biological contexts, its solvent properties enable it to interact with and alter the structure of cell membranes and proteins by integrating into lipid bilayers or forming complexes with biomolecules. This capability is particularly useful in biochemical assays and for formulating systems designed to carry hydrophobic drugs within aqueous environments. nih.gov
Utilization as a Surfactant in Advanced Emulsion and Dispersion Technologies
This compound, a member of the polyethylene (B3416737) glycol ether family, functions as a nonionic surfactant. Its structure, featuring a hydrophilic oligo(ethylene glycol) chain and a hydrophobic phenyl ether group, allows it to effectively reduce interfacial tension between immiscible phases, such as oil and water. This amphiphilic nature is central to its application in creating and stabilizing complex fluid systems.
The primary mechanism by which this compound and similar oligo(ethylene glycol) ethers facilitate emulsification is through their adsorption at the oil-water interface. This forms a protective film around the dispersed droplets, preventing them from coalescing. The hydrophilic ethylene glycol chains extend into the aqueous phase, creating a steric barrier that repels other droplets. Simultaneously, the hydrophobic phenyl ether group anchors the molecule in the oil phase.
Research into related polyethylene glycol (PEG) derivatives as emulsifying agents has shown their effectiveness in preventing protein aggregation and inactivation during encapsulation processes, particularly in the formation of oil-in-water emulsions. researchgate.net By replacing more common but potentially denaturing surfactants like polyvinyl alcohol (PVA) with PEG-based surfactants, the stability of sensitive biological molecules within the emulsion can be significantly improved. researchgate.net The stabilization effect is attributed to the ability of the PEG chains to create a hydration shell and a physical barrier, reducing interfacial stress on encapsulated proteins. researchgate.net
The stability of emulsions formed with oligo(ethylene glycol) ethers is influenced by factors such as surfactant concentration and the length of the ethylene glycol chain. An optimal concentration creates a densely packed interfacial layer, maximizing steric hindrance and electrostatic repulsion (if charged groups are present), which enhances the long-term stability of the emulsion against flocculation and coalescence.
Table 1: Factors Influencing Emulsion Stability with Glycol Ether Surfactants
| Factor | Mechanism of Influence | Desired Characteristic for High Stability |
| Surfactant Concentration | Formation of a stable interfacial film and steric barrier. | Optimal concentration to ensure complete droplet coverage without forming excess micelles. |
| Ethylene Glycol Chain Length | Governs the thickness of the steric barrier and hydrophilicity. | Sufficient length to provide a robust repulsive barrier. |
| Hydrophobic Group | Anchors the surfactant at the oil-water interface. | Strong anchoring to prevent desorption from the interface. |
| Aqueous Phase Conditions (pH, Ionic Strength) | Can affect the conformation and charge of the surfactant headgroup. | Conditions that promote optimal surfactant conformation and interaction. |
In colloidal systems, this compound acts as a dispersing agent, preventing the agglomeration of solid particles suspended in a liquid medium. The principle is analogous to emulsion stabilization: the surfactant adsorbs onto the surface of the particles. The hydrophobic phenyl group interacts with the particle surface, while the hydrophilic oligo(ethylene glycol) chains extend into the solvent.
This creates a solvated layer around each particle, preventing them from coming into close contact and aggregating due to van der Waals forces. The high hydrophilicity and flexibility of the polyethylene glycol chain are crucial for this "stealth" effect, which is widely utilized to improve the dispersion of nanoparticles in physiological media for biomedical applications. nih.gov The functionalization of nanoparticles with PEG derivatives increases their stability and biocompatibility. nih.govmdpi.com This surface modification is critical for applications such as enhanced oil recovery, where nanoparticle agglomeration must be prevented. researchgate.net
Role as a Chemical Intermediate in Specialized Organic Synthesis
The defined structure of this compound, with its terminal hydroxyl group, makes it a valuable intermediate in specialized organic synthesis. The hydroxyl group provides a reactive site for a wide range of chemical modifications, allowing for the construction of more complex molecules.
The terminal hydroxyl group of this compound is the primary site for derivatization. Standard organic reactions can be employed to convert this alcohol into various other functional groups, creating heterobifunctional molecules. mdpi.com
Common derivatization reactions include:
Tosylation/Mesylation: Conversion of the hydroxyl group into a good leaving group (tosylate or mesylate), facilitating subsequent nucleophilic substitution reactions. mdpi.comnih.gov
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to introduce different end-capping groups. nih.gov
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Conversion to Amines or Azides: Multi-step synthesis, often proceeding through a tosylated intermediate, allows for the introduction of amine or azide (B81097) functionalities, which are highly useful in "click chemistry" and bioconjugation. mdpi.comnih.gov
These functionalization pathways allow chemists to tailor the properties of the molecule for specific applications, such as creating linkers for drug delivery systems or modifying surfaces. nih.gov For instance, introducing a vinyl ether group allows for subsequent modification via thiol-ene additions or acetal (B89532) formation. researchgate.net The ability to achieve high functionalization of the PEG end groups, often exceeding 95%, is a key advantage of these synthetic routes. mdpi.com
Table 2: Key Derivatization Reactions of Oligo(ethylene glycol) Ethers
| Reaction Type | Reagents | Resulting Functional Group | Primary Application |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Activation of hydroxyl for nucleophilic substitution. mdpi.comnih.gov |
| Azide Synthesis | Sodium azide (NaN₃) on a tosylated intermediate | Azide (-N₃) | "Click chemistry," bioconjugation. mdpi.comnih.gov |
| Thiolation | Sodium hydrosulfide (B80085) (NaSH) on a tosylated intermediate | Thiol (-SH) | Nanoparticle functionalization, hydrogel formation. mdpi.com |
| Phthalimide (B116566) Substitution (Gabriel Synthesis) | Potassium phthalimide followed by hydrazine | Primary Amine (-NH₂) | Bioconjugation, further derivatization. nih.gov |
Functionalized derivatives of this compound serve as advanced precursors for synthesizing complex conjugates. In pharmaceutical sciences, PEGylation—the process of covalently attaching PEG chains to molecules like proteins, peptides, or small-molecule drugs—is a widely used strategy to improve solubility, stability, and pharmacokinetic profiles. nih.govbiopharminternational.com
Monodisperse oligo(ethylene glycol) linkers, synthesized from precursors like this compound, are highly desired for creating well-defined bioconjugates. nih.gov For example, a heterobifunctional derivative with an azide at one end and a reactive ester at the other can be used to link a targeting ligand to a therapeutic agent through sequential conjugation reactions. nih.gov The synthesis of these discrete PEG linkers is crucial, as polydispersity can negatively affect the biological activity and consistency of the final conjugate. researchgate.net Stepwise organic synthesis on solid supports has emerged as a method to produce these monodisperse PEGs, avoiding complex purification steps. nih.gov
Protein Stabilization by Oligo(ethylene glycol) Monophenyl Ether Analogs
Analogs of this compound, specifically oligo(ethylene glycol) (OEG) chains, are known to play a significant role in protein stabilization. nih.gov This property is critical in biopharmaceuticals, where maintaining the native conformation and preventing aggregation of protein drugs is essential. nih.gov
The mechanism of stabilization involves direct, albeit weak, interactions between the OEG chains and the protein surface, as well as indirect effects mediated through the organization of water molecules. researchgate.net The OEG chains can form a protective "shell" around the protein, driven by hydrophobic interactions and hydrogen bonding. biopharminternational.comresearchgate.net This shell physically prevents protein-protein aggregation and can shield hydrophobic patches on the protein surface from the aqueous environment, thus preventing denaturation. nih.govresearchgate.net
Studies using techniques like circular dichroism and differential scanning calorimetry have shown that PEG interaction can lead to conformational changes that enhance a protein's thermal stability. nih.gov The ability of OEG-functionalized surfaces to resist protein adsorption is also linked to the conformation of the OEG chains; a helical or amorphous conformation is effective at preventing fouling, while a densely packed, all-trans conformation may actually adsorb proteins. harvard.eduharvard.edu The interaction and stabilizing effect are dependent on the size of the PEG chain, its concentration, and its end-group functionalities. researchgate.net
Computational and Theoretical Studies of Pentaethylene Glycol Monophenyl Ether
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic properties and reactivity of molecules. For phenol (B47542) ethoxylates, including pentaethylene glycol monophenyl ether, these studies reveal how the molecular structure governs its fundamental chemical characteristics.
Detailed research findings from DFT calculations on a series of nonylphenol ethoxylates (NPEs), which are structurally similar to phenyl ethoxylates, show distinct trends related to the length of the ethylene (B1197577) oxide (EO) chain. mdpi.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of chemical reactivity. The energy gap between these orbitals (ΔEH-L) provides a measure of the molecule's stability. For NPEs, the HOMO-LUMO gap shows a slight increase as the number of EO units increases, suggesting a marginal increase in stability with chain length. For instance, the gap was observed to increase from 5.58 eV for a 4-unit EO chain to 5.62 eV for a 15-unit chain. mdpi.com
Analysis of the atomic charges reveals that the oxygen atoms within the molecule are not equivalent. The oxygen of the terminal hydroxyl group possesses a more negative partial charge (approx. -0.495) compared to the oxygen atoms within the ethoxylate chain (approx. -0.292), indicating it is a primary site for interactions like hydrogen bonding with water. mdpi.com
Thermodynamic properties, such as the solvation Gibbs free energy (ΔGsolv), have also been computationally investigated. Studies on para-substituted NPEs demonstrate that the molecules become more stabilized in an aqueous medium as the ethoxylate chain lengthens, indicated by a linear relationship between ΔGsolv and the number of EO units. researchgate.net This increased stability is supported by calculations showing that the hydrogen bond distance between the ethoxylate chain and water molecules tends to decrease with the extension of the EO chain. researchgate.net In contrast, the dipole moment does not change significantly with the addition of EO units for para-substituted NPEs. researchgate.net
Table 1: Calculated Electronic and Thermodynamic Properties for Phenol Ethoxylates with Varying Ethylene Oxide (EO) Chain Lengths (Illustrative Data based on Reported Trends mdpi.comresearchgate.net)
| Number of EO Units | HOMO-LUMO Gap (eV) | Relative Solvation Gibbs Free Energy (ΔGsolv) | Dipole Moment (Debye) |
| 4 | 5.58 | Baseline | ~2.2 |
| 5 | 5.59 (estimated) | More Negative | ~2.2 |
| 7 | 5.60 | More Negative | ~2.3 |
| 11 | 5.61 | More Negative | ~2.3 |
| 15 | 5.62 | More Negative | ~2.3 |
Molecular Dynamics Simulations of Solution Behavior and Interfacial Interactions
Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of surfactants like this compound in solution and at interfaces, such as oil-water or air-water. nih.govnih.gov These simulations model the movement of atoms and molecules over time, providing a molecular-level movie of complex processes. mdpi.com
For non-ionic surfactants, MD simulations are used to investigate their aggregation into micelles, their orientation at interfaces, and their role in reducing interfacial tension. rsc.org Key parameters analyzed in these simulations include:
Density Distribution: To determine how different parts of the surfactant molecule (the hydrophobic phenyl group and the hydrophilic ethylene glycol chain) and solvent molecules are arranged, particularly at an interface. nih.govmdpi.com
Interfacial Thickness: A measure of the width of the transition zone between two phases (e.g., oil and water), which is influenced by the presence and orientation of surfactant molecules. rsc.org
Radial Distribution Function (RDF): Provides the probability of finding one atom or molecule at a certain distance from another, offering detailed insights into solvation shells and intermolecular interactions. rsc.orgrsc.org For example, RDFs can show how water molecules are structured around the hydrophilic EO chain.
Order Parameter: Quantifies the alignment of the surfactant's hydrophobic tail, indicating how ordered the surfactant monolayer is at an interface. rsc.org
Hydrogen Bonding: Analysis of hydrogen bonds between the surfactant's ether oxygens and terminal hydroxyl group with water molecules is crucial for understanding its hydrophilic nature and solubility. mdpi.com Studies on ethylene glycol oligomers show that both intramolecular and intermolecular hydrogen bonding occur, with the balance between them influencing the molecule's conformation. nih.govacs.orgresearchgate.net
Simulations have shown that for ethoxylated surfactants, the presence of a benzene (B151609) ring and the oxyethylene groups in the headgroup enhances the interaction with water molecules. nih.govacs.org However, accurately modeling the dynamic properties of ethylene glycol oligomers can be challenging. Studies testing various force fields have found that while static properties like density can be reproduced reasonably well, dynamic properties such as self-diffusion coefficients and viscosity can show significant deviations from experimental values, especially for oligomers like pentaethylene glycol. nih.gov
Table 2: Key Parameters from Molecular Dynamics (MD) Simulations and Their Significance
| Parameter | Information Revealed |
| Interfacial Tension | The ability of the surfactant to reduce the energy at an interface. |
| Interfacial Thickness | The stability and structure of the film formed by the surfactant at the interface. rsc.org |
| Radial Distribution Function (RDF) | The local structure and specific interactions between surfactant, oil, and water molecules. rsc.org |
| Order Parameter of Hydrophobic Chain | The orientation and packing density of the surfactant molecules at the interface. rsc.org |
| Hydrogen Bond Analysis | The extent of hydration of the hydrophilic chain and its interaction with the solvent. mdpi.com |
| Mean Square Displacement (MSD) | The diffusion coefficient of the surfactant and other molecules in the system. nih.gov |
Structure-Property Relationship Modeling
Structure-property relationship modeling aims to connect the specific molecular architecture of this compound to its macroscopic properties and performance as a surfactant. Computational studies are essential for building these relationships from the ground up.
The defining structural features of this compound are its amphiphilic nature, derived from the hydrophobic phenyl group and the hydrophilic pentaethylene glycol chain. The length of this poly(ethylene glycol) (PEG) chain is a critical parameter that dictates the balance between these two opposing characteristics, often quantified by the Hydrophilic-Lipophilic Balance (HLB).
Amphiphilicity and Interfacial Activity: The phenyl group provides the necessary hydrophobicity to drive the molecule to interfaces, while the flexible, hydrophilic EO chain interacts favorably with water. Quantum chemical calculations of charge distribution and MD simulations of interfacial orientation provide the fundamental data to model this behavior. mdpi.com
Solubility and Micellization: The five ethylene glycol units, along with the terminal hydroxyl group, confer water solubility through hydrogen bonding. mdpi.com MD simulations can predict the critical micelle concentration (CMC), the concentration above which surfactant molecules aggregate to form micelles. researchgate.net The relationship between the EO chain length and micelle properties is a common subject of such modeling. mdpi.com
Conformation and Flexibility: The ether linkages in the PEG chain allow for significant conformational flexibility. MD simulations of PEG oligomers have explored their conformational landscape, calculating properties like the radius of gyration and end-to-end distance, which are influenced by solvent interactions and hydrogen bonding patterns. nih.govacs.org This flexibility is crucial for the surfactant's ability to efficiently pack at interfaces.
Table 3: Linking Molecular Structure of this compound to Macroscopic Properties
| Structural Feature | Related Property | Computational Insight |
| Phenyl Group | Hydrophobicity, Lipophilicity | Drives adsorption at non-aqueous interfaces; contributes to van der Waals interactions. |
| Pentaethylene Glycol Chain | Hydrophilicity, Water Solubility | Forms hydrogen bonds with water; chain length determines HLB and interaction strength. mdpi.com |
| Ether Linkages (C-O-C) | Flexibility, Chemical Stability | Allows for conformational freedom to optimize packing at interfaces; generally stable to hydrolysis. |
| Terminal Hydroxyl (-OH) | Polarity, Reactivity | Primary site for hydrogen bonding; can be a site for further chemical modification. mdpi.com |
| Overall Amphiphilic Structure | Surfactant Activity | Reduces surface and interfacial tension by orienting at the boundary between phases. |
Predictive Modeling for Synthesis and Application Performance
Predictive modeling uses computational results to forecast the outcomes of chemical processes or the performance of a compound in a specific application, thereby guiding experimental work and reducing development time and cost. nih.gov
Predictive Modeling for Synthesis: While the synthesis of this compound via ethoxylation of phenol is a well-established industrial process, predictive modeling can still play a role in optimization.
Reaction Mechanism Studies: Quantum chemical calculations can be used to model the reaction pathway of ethoxylation, determining the energies of transition states and intermediates. This can help in understanding the reaction kinetics and selecting optimal catalysts or reaction conditions to improve yield and selectivity, minimizing the formation of byproducts with different EO chain lengths.
Process Simulation: Thermodynamic data derived from computational models can be used as input for larger-scale process simulations to optimize parameters like temperature, pressure, and reactant ratios for industrial-scale production.
Predictive Modeling for Application Performance: This is a major area where computational studies excel. By simulating the behavior of this compound in a specific environment, its performance can be predicted.
Enhanced Oil Recovery: MD simulations are used to model the complex interactions at the oil-water-surfactant interface under reservoir conditions. These models can predict the surfactant's ability to lower interfacial tension and mobilize trapped oil, providing guidance for designing effective surfactant systems for chemical flooding. nih.govrsc.org
Emulsion Stability: Dissipative particle dynamics (DPD), a coarse-grained simulation technique, can model the formation and stability of emulsions over longer timescales and larger length scales than all-atom MD. mdpi.com Such models can predict whether a formulation containing this compound will form a stable emulsion, a microemulsion, or separate into different phases.
Biomedical Applications: PEGylated surfaces are known to reduce protein adsorption. nih.govnih.gov MD simulations can predict the interaction energy between the this compound layer and specific proteins. mdpi.com This helps in forecasting the biocompatibility and "stealth" properties of nanoparticles or surfaces modified with this surfactant.
Materials Science: In applications like holographic storage, photopolymers based on related monomers like ethylene glycol phenyl ether acrylate (B77674) are used. Predictive models of the photopolymerization kinetics and resulting material properties (e.g., refractive index, diffraction efficiency) can be established to optimize the formulation for better optical performance.
Environmental Fate and Degradation Research of Pentaethylene Glycol Monophenyl Ether
Biodegradation Pathways and Mechanisms in Environmental Systems
There is a lack of specific studies on the biodegradation pathways of pentaethylene glycol monophenyl ether. Research on analogous compounds, such as other polyethylene (B3416737) glycol ethers, indicates that biodegradation is a likely fate in the environment. For instance, the biodegradation of PEGs is known to occur under both aerobic and anaerobic conditions, often initiated by the enzymatic oxidation of the terminal alcohol group. nsf.govresearchgate.nethibiscuspublisher.com The presence of a phenyl group, as in alkylphenol ethoxylates, can influence the rate and pathway of degradation, with some studies indicating that the aromatic ring may be more resistant to cleavage. nm.govwitpress.com However, without direct experimental evidence for this compound, it is not possible to detail its specific biodegradation intermediates or the microorganisms involved.
Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)
Specific data on the hydrolysis and photolysis of this compound are not available in the reviewed scientific literature. For glycol ethers in general, atmospheric degradation is often dominated by reactions with hydroxyl radicals. nih.gov The ether linkages in polyethylene glycols are generally resistant to hydrolysis under typical environmental pH conditions. researchgate.net Photolysis could potentially play a role in the degradation of the phenyl group, but specific studies quantifying this for this compound are absent.
Environmental Distribution and Persistence Studies
There are no dedicated studies found on the environmental distribution and persistence of this compound. The environmental behavior of surfactants is complex, influenced by factors such as sorption to soil and sediment, water solubility, and biodegradability. nm.govresearchgate.net Nonionic surfactants can exhibit significant sorption to organic matter, which would affect their mobility and persistence in the environment. nm.gov However, without specific data on the partition coefficients (e.g., Koc) and degradation half-lives for this compound, its environmental distribution and persistence cannot be accurately modeled or described.
Data Tables
Due to the absence of specific research data for this compound, no data tables can be generated.
Emerging Research Directions and Future Perspectives
Integration in Sustainable Chemical Processes
The principles of green chemistry are guiding the integration of pentaethylene glycol monophenyl ether and related poly(ethylene glycol) (PEG) derivatives into more sustainable chemical processes. Their low volatility, recyclability, and ability to act as benign reaction media are central to this effort. nih.govresearchgate.netrsc.orgpharmrxiv.de
Research has demonstrated that PEGs can serve as effective and environmentally friendly solvents for a variety of chemical reactions. researchgate.netrsc.org For instance, PEG-400 has been successfully used as a green, biodegradable, and recyclable medium for multi-component organic syntheses. rsc.org These solvents can often replace more hazardous and volatile organic compounds (VOCs), thus minimizing waste and environmental impact. researchgate.net
Furthermore, polymer-supported pentaethylene glycols (PSpentaEG) are emerging as promising heterogeneous catalysts. nih.gov A study highlighted their effectiveness in nucleophilic fluorination reactions, where they not only enhance the reactivity of alkali metal fluorides but also allow for simple recovery and reuse of the catalyst. nih.gov This dual function as a phase-transfer catalyst and a recyclable support simplifies purification and aligns with the goals of sustainable process design. The use of related poly(ethylene glycol) dimethyl ether (PEGDME) as a non-toxic and efficient solvent for oxidative reactions further underscores the potential of PEG ethers in green chemistry. nih.gov
Future work is expected to focus on expanding the portfolio of reactions catalyzed or mediated by this compound and its derivatives, with an emphasis on catalyst stability, efficiency, and seamless integration into industrial-scale continuous flow processes.
Novel Applications in Nanotechnology and Advanced Materials
In the realms of nanotechnology and advanced materials, the amphiphilic nature of this compound makes it a valuable component for creating sophisticated functional materials. The covalent attachment of PEG chains to surfaces, a process known as PEGylation, is a cornerstone of modern nanomedicine. nih.gov
PEG chains are used to create a "stealth effect" on nanoparticles, which helps to reduce non-specific protein adsorption and subsequent uptake by the immune system. nih.govnih.gov This leads to longer circulation times for drug delivery vehicles in the bloodstream, enhancing their therapeutic efficacy. nih.gov Research using PEG-based surfactants, such as PEG-hexadecyl ether, has shown that these molecules can effectively stabilize nanoparticles and influence the conformation of proteins that adsorb to the nanoparticle surface. nih.gov This contributes to the design of safer and more effective nanomaterials for medical applications. nih.gov
The interaction of similar short-chain PEG ethers with polymers is also an active area of research. Studies on pentaethylene glycol n-octyl ether have shown its ability to form aggregates with polymers like poly(acrylic acid) in aqueous solutions, a property that can be exploited in the formulation of gels, coatings, and other advanced materials. nih.gov
Future research will likely explore the use of this compound in creating highly specific biosensors, advanced drug delivery systems with targeted release mechanisms, and novel polymer composites with tailored physicochemical properties.
Development of Green Synthesis Methods
The synthesis of this compound itself is undergoing a green transformation. Traditional synthesis often involves harsh reagents and conditions. The industrial production typically involves the reaction of phenol (B47542) with ethylene (B1197577) oxide. Emerging research focuses on developing more environmentally benign synthesis routes that minimize waste, avoid hazardous solvents, and utilize renewable resources and energy-efficient processes.
One of the most promising green approaches is the use of enzymatic catalysis. Enzymes can conduct reactions under mild conditions with high specificity, reducing the formation of byproducts. Research into the enzymatic synthesis of cephalexin (B21000) has shown that the presence of polyethylene (B3416737) glycol can significantly enhance reaction yield, suggesting the compatibility and potential benefit of PEG environments for biocatalysis. nih.gov The application of enzymes like Candida antarctica Lipase B for the synthesis of functionalized PEGs represents a significant step towards greener production methods. acs.org
Other strategies include the development of solid-phase synthesis techniques, which can simplify purification and reduce solvent usage. nih.govthermofisher.com Patents describe methods for producing polyethylene glycol ethers using various catalysts and initiators, with a focus on improving yield and reducing impurities, which aligns with green chemistry principles of process optimization. e3s-conferences.orggoogle.compatsnap.com
The table below summarizes various synthesis approaches for PEG ethers, highlighting the trend towards greener methodologies.
| Synthesis Approach | Key Features | Environmental Aspect |
| Traditional Williamson Ether Synthesis | Reaction of an alkoxide with an alkyl halide. | Often requires strong bases and organic solvents. |
| Catalytic Ethoxylation | Reaction of an alcohol (phenol) with ethylene oxide using catalysts. google.com | Can be optimized to reduce byproducts; focuses on reaction efficiency. |
| Enzymatic Synthesis | Use of enzymes (e.g., lipases) to form ether or ester linkages. nih.govacs.org | Mild reaction conditions, high selectivity, biodegradable catalysts. |
| Solid-Phase Synthesis | Stepwise addition of monomers on a solid support. nih.govthermofisher.com | Chromatography-free purification, reduced solvent use. |
| PEG as a Reaction Medium | Using a low molecular weight PEG as the solvent for the synthesis itself. rsc.org | Recyclable, biodegradable solvent system. |
Advanced Analytical Methodologies for Complex Matrices
As the applications of this compound expand, so does the need for robust analytical methods to detect and quantify it in complex matrices such as environmental samples, biological tissues, and pharmaceutical formulations. Its lack of a strong chromophore makes detection by UV-Vis spectroscopy challenging, necessitating the use of more advanced techniques. thermofisher.com
Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the premier technique for analyzing PEG ethers. nih.govresearchgate.netimpactanalytical.comsci-hub.se LC-MS and tandem MS (LC-MS/MS) provide the high specificity and sensitivity required for these analyses. researchgate.netresearchgate.net For instance, a validated LC-MS method was developed to determine the presence of a related compound, heptaethylene glycol monomethyl ether, as an impurity in a pharmaceutical drug substance. sci-hub.se This method demonstrated high selectivity, precision, and accuracy. sci-hub.se
For environmental monitoring, methods have been developed to quantify short-chained PEGs in samples like raw sewage and river water, where they can be present as byproducts of surfactant biodegradation. researchgate.net These methods often involve a multi-step extraction process followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS. researchgate.netgcms.cz The development of specialized GC columns, such as the Rxi®-1301Sil MS, has improved the resolution and speed of analyzing complex mixtures of glycol ethers. gcms.cz
Future work will focus on developing faster, more automated, and field-deployable analytical methods. The goal is to enable real-time monitoring of this compound in industrial processes and to better understand its environmental fate and transport.
Multiscale Modeling and Simulation Approaches
Computational modeling and simulation are powerful tools for understanding the behavior of this compound at the molecular level. Multiscale modeling, which combines different levels of theoretical detail, is particularly valuable for bridging the gap between molecular interactions and macroscopic properties. e3s-conferences.org
Researchers are also using MD simulations to test and refine force fields—the set of parameters used to describe the potential energy of the system—to more accurately reproduce experimental data for properties like density and self-diffusion coefficients. semanticscholar.org This foundational work is crucial for building predictive models of how this compound will behave in various applications, from its role as a surfactant to its interactions within a complex biological environment. nih.gov
Future directions in this field will involve creating more sophisticated models that can simulate the interaction of this compound with larger systems, such as cell membranes or entire nanoparticles. These simulations will be instrumental in the rational design of new materials and in predicting the behavior and efficacy of PEGylated systems in nanotechnology and medicine. e3s-conferences.org
Conclusion
Summary of Key Research Advances for Pentaethylene Glycol Monophenyl Ether
Research surrounding this compound and related poly(ethylene glycol) (PEG) derivatives has seen significant progress, primarily driven by the demand for highly pure, well-defined materials for advanced applications. A major research thrust has been the move towards the synthesis of monodisperse or "uniform" PEGs, which addresses the inherent heterogeneity of conventional polymerization methods. acs.orgacs.org Traditional synthesis yields a mix of polymer chain lengths, which can complicate purification, characterization, and performance in sensitive applications like pharmaceuticals. acs.org
Key advancements have been made in controlled, stepwise organic synthesis to produce PEGs with a precise number of ethylene (B1197577) glycol units. acs.orgnih.gov One notable development is the use of solid-phase synthesis technology. This approach helps to overcome challenges such as low reaction efficiency and depolymerization of the PEG chain during synthesis. nih.gov By using a solid support, researchers can drive reactions to completion with excess reactants and simplify purification to mere washing steps, thereby avoiding the laborious and costly column chromatography typically required after each step in solution-phase synthesis. nih.gov This methodology has been successfully used to create asymmetric PEGs, which are highly desirable for many applications. nih.gov Furthermore, research into liquid-phase synthesis using PEG as a soluble matrix has shown promise in circumventing issues associated with heterogeneous catalysts, allowing for easier reaction monitoring and purification of the final product. mdpi.com These synthetic advancements are critical for producing high-purity this compound for use as a chemical intermediate, solvent, and a component in drug delivery systems.
Outstanding Challenges in Fundamental and Applied Research
Despite progress, significant challenges remain in both the fundamental understanding and practical application of this compound and its class of compounds. The primary challenge lies in the synthesis of perfectly uniform, or monodisperse, PEGs on a large scale. acs.org While methods like stepwise synthesis exist, they often suffer from drawbacks including low reaction rates, the need for multiple purification steps, and high costs, which limit their scalability. acs.orgacs.orgnih.gov The Williamson ether formation reaction, a key step in building the PEG chain, can be inefficient with longer substrates, and the risk of depolymerization during the process can lead to impurities that are difficult to remove. nih.gov
In applied research, a significant hurdle is the comprehensive characterization of these polymers and understanding their interactions in complex biological or chemical systems. For PEGylated pharmaceuticals, the heterogeneity of the polymer can lead to inconsistent product composition across batches and even loss of the drug's therapeutic activity. acs.org As nonionic surfactants, the interaction of these molecules with other components, such as polymers in a formulation, is complex and influenced by environmental factors like temperature and pH. numberanalytics.comnih.gov Designing stable and effective formulations for applications ranging from personal care to industrial coatings requires a deeper understanding of these surfactant-polymer complex kinetics. numberanalytics.com Furthermore, while generally considered biocompatible, the long-term effects and potential for cellular stress from prolonged exposure to glycol ethers warrant continued investigation.
Outlook for Future Contributions to Chemical Science and Technology
The future for this compound and related PEG compounds is promising, with potential contributions across multiple scientific and technological domains. The ongoing drive to perfect the synthesis of uniform PEGs is expected to yield more effective and reliable materials for the pharmaceutical industry, particularly in the area of PEGylated drugs where uniformity can enhance efficacy and reduce immunogenicity. acs.org Its properties make it an ideal candidate for use as a hydrophilic spacer or linker in bioconjugation and for creating PROTACs (proteolysis-targeting chimeras), a burgeoning field in drug discovery. biochempeg.commedchemexpress.com
As a nonionic surfactant, this compound is positioned to contribute to the growing global surfactants market, which is increasingly focused on sustainability and high-performance materials. fortunebusinessinsights.commarketresearchfuture.com Future research will likely focus on developing novel surfactant-polymer systems for advanced drug delivery, improving the stability and performance of personal care products, and creating more effective industrial coatings. numberanalytics.com Innovations in polymer science, such as creating biodegradable alternatives to traditional plastics and developing novel composites with enhanced mechanical properties, represent another avenue for contribution. solubilityofthings.com The versatility of PEG ethers ensures their continued role in the advancement of nanotechnology, new materials research, and cell culture applications. biochempeg.com
Q & A
Q. What experimental methods are recommended to determine the critical micelle concentration (CMC) and aggregation behavior of pentaethylene glycol monophenyl ether in aqueous solutions?
To determine CMC and aggregation numbers, researchers can employ surface tension measurements (e.g., pendant drop tensiometry) and fluorescence spectroscopy using hydrophobic probes like pyrene. Dynamic light scattering (DLS) can estimate hydrodynamic radii, while molecular dynamics (MD) simulations (e.g., coarse-grained models) validate experimental data by analyzing surfactant packing and micelle morphology . For example, studies on analogous surfactants (e.g., C12E5) revealed sphere-to-rod transitions at higher concentrations, quantified via shape anisotropy metrics in MD .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction (XRD) characterize the molecular conformation of this compound in surfactant systems?
Solid-state NMR (e.g., 1H-13C) provides insights into molecular order and orientation within lamellar phases by measuring C-H bond order parameters. XRD complements this by identifying bilayer spacing and phase transitions. For instance, MD simulations of C12E5 demonstrated that low NMR order parameters correlate with bilayer pores, highlighting the need for integrated NMR/XRD/MD approaches to resolve complex surfactant conformations .
Q. What are the best practices for handling and storing this compound to prevent degradation in laboratory settings?
Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) to minimize oxidation. Regularly monitor for peroxide formation using test strips or iodometric titration. Avoid contact with strong acids, oxidizing agents, and metals (e.g., aluminum, copper) that catalyze degradation. Engineering controls like fume hoods and personal protective equipment (gloves, goggles) are essential during handling .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be optimized to study the self-assembly of this compound, particularly under non-equilibrium conditions?
Use leap-frog algorithms with temperature/pressure coupling (e.g., Berendsen thermostat/barostat) to maintain equilibrium in simulations. Adjust coupling time constants (τ) to balance stability and accuracy. For micelle systems, coarse-grained force fields (e.g., MARTINI) reduce computational cost while preserving structural fidelity. Validate results against experimental CMC and aggregation numbers, as done for C12E5, which showed agreement within 5% error .
Q. How should researchers address contradictions in micellar shape transitions (e.g., sphere-to-rod) observed under varying concentrations or temperatures?
Combine experimental techniques (e.g., cryo-TEM, small-angle neutron scattering) with MD simulations to resolve discrepancies. For example, conflicting reports on C12E5 micelle morphology were reconciled by identifying a second critical micelle concentration (CMC2) where entropy-driven rod formation dominates. Systematic variation of surfactant concentration and temperature in simulations can isolate thermodynamic drivers of shape transitions .
Q. What role do PEG chain length and terminal functional groups (e.g., phenyl vs. alkyl) play in the stability and functionality of surfactant lamellar phases?
Longer PEG chains (e.g., pentaethylene vs. triethylene) increase hydrophilicity, reducing bilayer rigidity and promoting pore formation. Terminal phenyl groups enhance π-π stacking, stabilizing lamellar phases but potentially reducing water permeability. MD studies on C12E5 showed that pore density inversely correlates with PEG chain flexibility, suggesting tunable drug delivery applications via structural modifications .
Q. What advanced strategies can quantify the impact of this compound on PROTAC linker efficiency, particularly in cellular uptake and target binding?
While direct evidence is limited, analogous PEG-based linkers (e.g., monomethyl ether) suggest that hydrophilicity and steric effects govern PROTAC performance. Use comparative studies with varying PEG lengths/polarity to assess cellular permeability via LC-MS/MS. Pair this with surface plasmon resonance (SPR) to measure binding kinetics to E3 ligases and target proteins, optimizing linker design for enhanced degradation activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
